Fmoc-2,4-dimethyl-dl-phenylalanine Fmoc-2,4-dimethyl-dl-phenylalanine
Brand Name: Vulcanchem
CAS No.: 883568-17-0
VCID: VC4013709
InChI: InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
SMILES: CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

Fmoc-2,4-dimethyl-dl-phenylalanine

CAS No.: 883568-17-0

Cat. No.: VC4013709

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2,4-dimethyl-dl-phenylalanine - 883568-17-0

Specification

CAS No. 883568-17-0
Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name 3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Standard InChI Key MXBSNHLSKRVUBF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Canonical SMILES CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Introduction

Chemical Identity and Structural Features

Fmoc-2,4-dimethyl-dl-phenylalanine (C₂₆H₂₅NO₄; molecular weight 415.5 g/mol) consists of a phenylalanine backbone modified with two methyl groups on the aromatic ring and an Fmoc-protected α-amino group . The methyl substitutions at the 2- and 4-positions introduce steric hindrance, reducing rotational freedom of the phenyl ring while increasing hydrophobicity (log P ≈ 4.2). This contrasts with unmodified Fmoc-phenylalanine, which lacks methyl groups and exhibits lower log P values .

The racemic dl-configuration ensures non-chiral selectivity in self-assembly processes, enabling symmetric packing in supramolecular structures. Crystallographic data, though limited for this specific derivative, suggest analogies to Fmoc-FF, where antiparallel β-sheets and π-π stacking of fluorenyl moieties dominate . Nuclear magnetic resonance (NMR) studies of related compounds indicate that methyl groups perturb electronic environments, shifting proton chemical shifts by 0.3–0.5 ppm in the aromatic region .

Table 1: Molecular Properties of Fmoc-2,4-Dimethyl-dl-Phenylalanine

PropertyValue
CAS Number883568-17-0
Molecular FormulaC₂₆H₂₅NO₄
Molecular Weight415.5 g/mol
IUPAC Name3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Solubility (Water)<0.1 mg/mL at 25°C
log P4.2 (estimated)

Synthesis and Purification Strategies

Synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine employs solid-phase peptide synthesis (SPPS) protocols, leveraging Wang resin preloaded with Fmoc-protected amino acids . Key steps include:

  • Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group for coupling.

  • Coupling Reaction: Activation of 2,4-dimethyl-dl-phenylalanine using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) facilitates amide bond formation.

  • Cleavage and Precipitation: Trifluoroacetic acid (TFA) cleaves the peptide-resin bond, followed by cold diethyl ether precipitation to isolate the crude product.

Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) achieves >95% purity, with elution gradients optimized for the compound’s hydrophobicity . Mass spectrometry (MS) confirms molecular identity, showing a dominant [M+H]⁺ ion at m/z 416.3.

Self-Assembly and Hydrogel Formation

Fmoc-2,4-dimethyl-dl-phenylalanine self-assembles into fibrillar nanostructures under acidic conditions (pH 3.5–5.5), driven by:

  • π-π Stacking: Fluorenyl groups align face-to-face, with interplanar distances of 3.4 Å .

  • Hydrogen Bonding: Amide protons form intermolecular bonds with carbonyl oxygens, stabilizing β-sheet motifs .

  • Hydrophobic Effects: Methyl groups enhance aggregation propensity, lowering critical aggregation concentrations (CAC) to 0.2 mM vs. 0.5 mM for Fmoc-FF .

Table 2: Comparative Self-Assembly Properties of Fmoc-Dipeptides

DipeptideCAC (mM)Gelation pHStorage Modulus (G’)
Fmoc-2,4-dimethyl-FF0.24.0–5.512 kPa
Fmoc-FF0.57.0–8.58 kPa
Fmoc-FG1.23.0–4.55 kPa

At pH >8, the compound remains soluble due to deprotonation of the carboxylic acid group (pKₐ ≈ 4.3), preventing gelation . Fourier-transform infrared (FTIR) spectroscopy reveals a dominant amide I band at 1625 cm⁻¹, indicative of β-sheet content . Transition electron microscopy (TEM) images show entangled fibrils 10–20 nm in diameter, forming porous networks with 50–200 nm mesh sizes .

Biomedical and Material Science Applications

Drug Delivery Systems

Fmoc-2,4-dimethyl-dl-phenylalanine hydrogels encapsulate hydrophobic drugs (e.g., paclitaxel) with loading efficiencies >85% . Sustained release profiles extend over 14 days, attributed to diffusion through the fibrillar matrix. Methyl groups augment drug affinity via hydrophobic interactions, reducing burst release to <10% within 24 hours .

Tissue Engineering Scaffolds

In vitro studies demonstrate biocompatibility with Chinese hamster ovarian (CHO) cells, achieving 90% viability over 7 days . The hydrogel’s storage modulus (G’ = 12 kPa) mimics soft tissues like liver, promoting adhesion and proliferation. Functionalization with RGD peptides enhances integrin binding, increasing cell attachment rates by 40% .

Antimicrobial Coatings

Cationic variants (e.g., Fmoc-2,4-dimethyl-FF-NH₂) exhibit broad-spectrum antimicrobial activity, reducing Staphylococcus aureus biofilm formation by 99% at 1 mg/mL . Mechanistic studies suggest membrane disruption via electrostatic interactions with phospholipid headgroups .

Challenges and Future Directions

Current limitations include hydrolytic instability at pH >10, necessitating formulation adjustments for long-term storage . Future research should explore:

  • Covalent Stabilization: Photo-crosslinking with diacrylates to enhance mechanical strength.

  • Targeted Delivery: Conjugation with aptamers for cancer-specific drug release.

  • 3D Bioprinting: Optimization of rheological properties for extrusion-based fabrication.

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